1,3-Benzodithiole-2-thione
Overview
Description
Synthesis Analysis
1,3-Benzodithiole-2-thione can be synthesized through several methods, including the reaction of 1,2-benzodithiole-3-thione with ethylene- and trimethylene-diamines, resulting in the displacement of two sulfur atoms to produce o-mercaptophenyl-substituted nitrogen heterocycles (Brown, 1974). Additionally, its reaction with Fe2(CO)9 incorporates two Fe2(CO)6 units, giving a complex with a novel tetradentate RCS2 ligand possessing an iron–carbon bond (Bird et al., 1981).
Molecular Structure Analysis
The molecular structure of 1,3-Benzodithiole-2-thione derivatives has been explored through synthesis and crystal structures analysis. For instance, the synthesis of 2-(thiopyran-4-ylidene)-1,3-benzodithioles with an aryl substituent reveals insights into the relationship between molecular structure and semiconductor properties, highlighting the significance of the compound's structure in determining its chemical behavior (Nishimoto et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 1,3-Benzodithiole-2-thione include its reaction with benzyne, leading to the formation of novel bicyclic sulfonium salts by trapping 1,3-dipolar cycloaddition intermediates (Nakayama et al., 1996). This compound also participates in Wittig reactions to produce dibenzotetrathiafulvalene and other significant products (Nakayama et al., 1981), demonstrating its versatility in chemical synthesis.
Physical Properties Analysis
The physical properties of 1,3-Benzodithiole-2-thione and its derivatives are closely tied to their molecular structures. The synthesis and characterization of these compounds reveal their semiconductor properties, which are influenced by the specific substituents and structural modifications made to the 1,3-Benzodithiole-2-thione backbone (Nishimoto et al., 2023).
Chemical Properties Analysis
The chemical properties of 1,3-Benzodithiole-2-thione are highlighted through its reactions, which lead to various compounds with diverse functionalities. Its ability to react with different reagents and participate in multiple reaction pathways underscores its chemical versatility and the potential for creating a wide array of chemical entities (Nakayama et al., 1996).
Scientific Research Applications
Quantitative Determination in Biological Samples
1,3-Benzodithiole-2-thione is used in the quantitative determination of isothiocyanates (ITCs) and their metabolites. This involves a condensation reaction with 1,2-benzenedithiole to produce 1,3-benzodithiole-2-thione, which can then be quantified using high-performance liquid chromatography. This method was used to quantify urinary excretion of ITCs in subjects consuming broccoli, demonstrating its application in biological studies and health research (Kristensen et al., 2007).
Flash Vacuum Thermolysis Studies
Studies on the flash vacuum thermolysis of 1,3-Benzodithiole-2-thione and related compounds provide insight into their thermal behavior and potential applications in chemical synthesis. Such studies help in understanding the stability and decomposition patterns of these compounds under high temperatures (Drewnowski et al., 2006).
Synthesis of Chemical Compounds
1,3-Benzodithiole-2-thione serves as a starting material in the synthesis of various chemical compounds. For example, its role in the synthesis of diethyl 2,2′-(trisulfane-1,3-diyl)dibenzoate, which involves the formation of complex molecules, highlights its utility in chemical manufacturing and research (Boukebbous et al., 2016).
Spectroscopic and Structural Studies
1,3-Benzodithiole-2-thione is also the subject of spectroscopic and structural studies, which aim to understand its electronic, vibrational, and structural properties. Such research is crucial for its potential applications in material science and pharmaceuticals (Romani & Brandán, 2015).
Thermophysical Properties
The study of the thermophysical properties of 1,3-Benzodithiole-2-thione and related compounds provides valuable information for their potential use in various industrial applications. Understanding their behavior at different temperatures is essential for their application in materials science (Temprado et al., 2008).
Applications in Electrochemistry
Research into the electrochemical properties of 1,3-Benzodithiole-2-thione derivatives has implications for their use in battery technologies and other electrochemical applications. The study of their oxidation potentials and the impact of substitutions on their electronic properties is crucial for developing new materials for energy storage (Li Hong-qi, 2009).
Safety And Hazards
properties
IUPAC Name |
1,3-benzodithiole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4S3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYIRFMMOVOESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239409 | |
Record name | 1,3-Benzodithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodithiole-2-thione | |
CAS RN |
934-36-1 | |
Record name | 1,3-Benzodithiole-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.